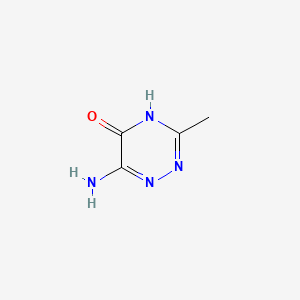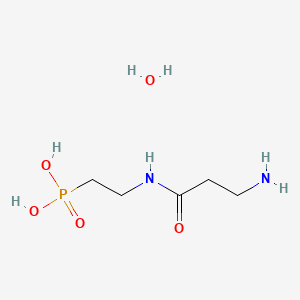
2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropanoylamino)ethylphosphonic acid;hydrate is a compound with the molecular formula C5H13N2O4P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)ethylphosphonic acid typically involves the reaction of phosphonic acid derivatives with amino acid derivatives. One common method is the hydrophosphonylation of imines with phosphorous acid or its esters . This reaction is usually carried out under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropanoylamino)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions may result in the formation of various phosphonate esters .
Applications De Recherche Scientifique
2-(3-Aminopropanoylamino)ethylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropanoylamino)ethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: The simplest aminophosphonate, used in herbicides like glyphosate.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness
2-(3-Aminopropanoylamino)ethylphosphonic acid is unique due to its specific structure, which combines an amino group with a phosphonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
63934-24-7 |
|---|---|
Formule moléculaire |
C5H15N2O5P |
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
2-(3-aminopropanoylamino)ethylphosphonic acid;hydrate |
InChI |
InChI=1S/C5H13N2O4P.H2O/c6-2-1-5(8)7-3-4-12(9,10)11;/h1-4,6H2,(H,7,8)(H2,9,10,11);1H2 |
Clé InChI |
FDYWHINYVCTDTQ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(=O)NCCP(=O)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


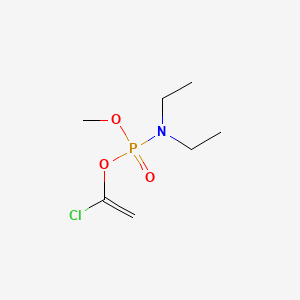
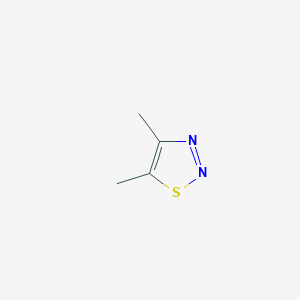
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
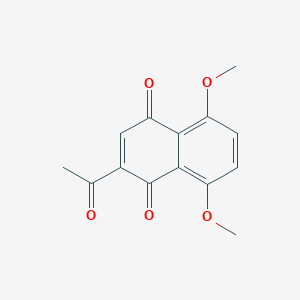

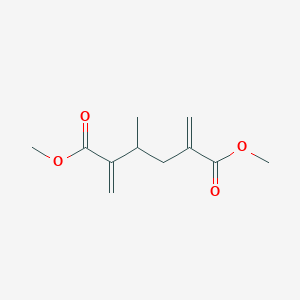
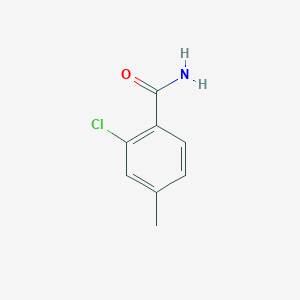
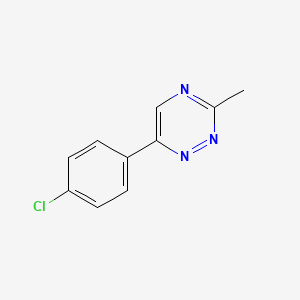

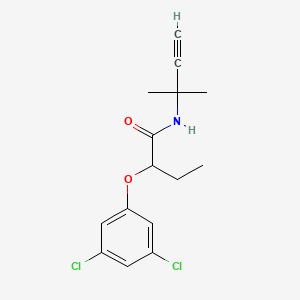
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
